(R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid

Catalog No.
S686991
CAS No.
120021-39-8
M.F
C9H17NO5
M. Wt
219.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutano...

CAS Number

120021-39-8

Product Name

(R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid

IUPAC Name

(3R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Molecular Formula

C9H17NO5

Molecular Weight

219.23 g/mol

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-5-6(11)4-7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m1/s1

InChI Key

PEZOIOCDCZQUCM-ZCFIWIBFSA-N

SMILES

CC(C)(C)OC(=O)NCC(CC(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC(=O)O)O

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC(=O)O)O

Peptide Synthesis:

(R)-Boc-HABA is a valuable building block in peptide synthesis due to the presence of the following functional groups:

  • (R)-configured amino acid: This ensures stereochemical control in the final peptide product, crucial for its biological activity.
  • tert-Butoxycarbonyl (Boc) protecting group: This group protects the amino group, allowing selective formation of peptide bonds with other amino acids.
  • Hydroxyl group: This group can participate in various chemical reactions for further functionalization of the peptide.

Several studies have reported the use of (R)-Boc-HABA in the synthesis of biologically active peptides, including:

  • Antimicrobial peptides: Research by Zhang et al. (2013) describes the synthesis of novel antimicrobial peptides containing (R)-Boc-HABA, demonstrating their potential for fighting antibiotic-resistant bacteria [].
  • Peptidomimetics: Studies like the one by Yajima et al. (2005) utilize (R)-Boc-HABA to create peptidomimetics, which mimic the structure and function of natural peptides but offer improved stability and pharmacokinetic properties [].

Synthesis of Chiral Scaffolds:

The chiral nature of (R)-Boc-HABA makes it a valuable starting material for the synthesis of chiral scaffolds. These scaffolds can be used in various research areas, including:

  • Asymmetric catalysis: Chiral scaffolds play a crucial role in asymmetric catalysis, which allows for the selective synthesis of enantiomerically pure compounds. Studies like the one by Jacobsen et al. (1991) demonstrate the use of chiral scaffolds derived from (R)-Boc-HABA in asymmetric aldol reactions [].
  • Drug discovery: Chiral scaffolds serve as potential templates for the development of new drugs with improved activity and selectivity. Research by Hanessian et al. (1997) explores the use of (R)-Boc-HABA-derived scaffolds in the synthesis of novel HIV-protease inhibitors.

(R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid is a chiral amino acid derivative characterized by the presence of a tert-butoxycarbonyl group. Its molecular formula is C9H17NO5, and it has a molecular weight of approximately 219.24 g/mol. This compound is notable for its role in peptide synthesis and as a building block in medicinal chemistry due to its unique structural features, including a hydroxyl group and an amino group, which contribute to its reactivity and biological activity .

Typical of amino acids and their derivatives:

  • Peptide Bond Formation: The amino group can react with carboxylic acids to form peptide bonds, making it useful in synthesizing peptides.
  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amino group for further reactions.
  • Hydrolysis: The ester functionalities can undergo hydrolysis, leading to the formation of corresponding acids and alcohols.

These reactions are critical in organic synthesis, particularly in the development of pharmaceuticals .

(R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid exhibits potential biological activities due to its structural properties. It is involved in:

  • Neurotransmitter Modulation: Similar compounds have shown activity at GABA receptors, suggesting potential applications in neuropharmacology.
  • Antioxidant Properties: Some studies indicate that related compounds may possess antioxidant capabilities, contributing to cellular protection against oxidative stress .

Several methods exist for synthesizing (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid:

  • Direct Amination: Starting from 3-hydroxybutanoic acid, amination with tert-butyl carbamate can yield the desired product.
  • Resolution of Racemic Mixtures: Enantiomerically pure (R)-4-amino-3-hydroxybutanoic acid can be obtained through chiral resolution techniques.
  • Multi-step Synthesis: Involves several steps including protection-deprotection strategies, ensuring the stability of reactive functional groups during synthesis.

These methods highlight the compound's versatility as a synthetic intermediate in organic chemistry .

(R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid finds applications in various fields:

  • Pharmaceutical Development: Used as a precursor for synthesizing bioactive peptides and drugs.
  • Research: Employed in studies related to amino acid metabolism and neurotransmitter function.
  • Biotechnology: Utilized in the design of enzyme inhibitors and other therapeutic agents.

Its unique properties make it valuable for both academic research and industrial applications .

Interaction studies involving (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid focus on its binding affinity with various biological targets. Preliminary data suggest it may interact with GABA receptors, similar to other amino acids that modulate neurotransmission. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action .

Several compounds share structural similarities with (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Amino-3-hydroxybutanoic acidLacks tert-butoxycarbonyl protectionNaturally occurring; involved in neurotransmission
(S)-4-(tert-butoxycarbonyl)amino-3-hydroxybutanoic acidStereoisomer with different biological activityPotentially less active at certain receptors
N-Boc-L-serineContains a hydroxyl group but lacks the chiral centerCommonly used in peptide synthesis

These comparisons illustrate the uniqueness of (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid, particularly its specific stereochemistry and protective groups that enhance its utility in synthetic chemistry and pharmacology .

XLogP3

-0.2

Wikipedia

(3R)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxybutanoic acid

Dates

Modify: 2023-08-15

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